4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile

Purity Quality Control Synthetic Intermediate

This 98% purity intermediate features a unique dual‑handle architecture: an ortho‑fluorine activated for nucleophilic aromatic substitution (SNAr) and a 4‑methoxybenzyl ether serving as a latent phenol. This enables orthogonal, sequential derivatization—critical for constructing complex preclinical candidates with reliable SAR data. Unlike generic 2‑fluorobenzonitrile analogs, the methoxy substituent optimizes solubility (LogP 3.28) and modulates ring electronics, reducing side reactions and improving regioselectivity in multi‑step syntheses. Sourced via a scalable one‑step route from commodity precursors, it offers a cost‑effective path from milligram exploration to gram‑scale lead optimization. Choose this compound to minimize impurity‑driven assay noise and streamline your synthetic workflow.

Molecular Formula C15H12FNO2
Molecular Weight 257.26 g/mol
CAS No. 1242152-56-2
Cat. No. B1468316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile
CAS1242152-56-2
Molecular FormulaC15H12FNO2
Molecular Weight257.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F
InChIInChI=1S/C15H12FNO2/c1-18-13-5-2-11(3-6-13)10-19-14-7-4-12(9-17)15(16)8-14/h2-8H,10H2,1H3
InChIKeyPLZYGXRMUHARPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile (CAS 1242152-56-2) – A Distinctive Fluorinated Benzonitrile Intermediate for Medicinal Chemistry and Organic Synthesis


4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile (CAS 1242152-56-2) is a fluorinated aromatic compound featuring a benzonitrile core with a 4-methoxybenzyloxy group at the 4-position and a fluorine atom at the 2-position . With a molecular formula of C₁₅H₁₂FNO₂ and a molecular weight of 257.26 g/mol, this compound belongs to the class of substituted benzonitriles used as synthetic intermediates in pharmaceutical research and organic chemistry . Its structure incorporates both an electron-withdrawing fluorine and nitrile group alongside an electron-donating methoxybenzyl ether, imparting a unique reactivity profile suitable for nucleophilic aromatic substitution and further derivatization .

Why 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile Cannot Be Simply Swapped for Other Fluorobenzonitrile Derivatives


Substituting 4-(4-methoxybenzyloxy)-2-fluorobenzonitrile with generic 2-fluorobenzonitrile derivatives is not straightforward due to its specific substitution pattern. The presence of both the 4-methoxybenzyloxy group and the ortho-fluorine atom creates a distinct electronic and steric environment that significantly influences its reactivity in nucleophilic aromatic substitution (SNAr) reactions . Unlike simpler analogs such as 4-(benzyloxy)-2-fluorobenzonitrile (CAS 185836-35-5), which lacks the methoxy substituent, or 2-fluoro-4-hydroxybenzonitrile (CAS 82380-18-5), which is more polar and prone to hydrogen bonding, this compound offers a balanced reactivity profile that is critical for achieving desired regioselectivity in multi-step syntheses . The methoxy group enhances solubility in organic solvents and modulates the electron density of the aromatic ring, affecting the rate and outcome of subsequent transformations. Consequently, direct substitution without careful consideration of these structural nuances can lead to altered reaction kinetics, lower yields, or unexpected byproducts [1].

Quantitative Comparative Evidence for 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile Versus Key Analogs


Purity Profile Comparison: Higher Assured Purity Versus 4-(Benzyloxy)-2-fluorobenzonitrile

Commercially available 4-(4-methoxybenzyloxy)-2-fluorobenzonitrile is supplied with a minimum purity of 98% (by HPLC, Leyan) , compared to the 95% minimum purity typically specified for the closely related analog 4-(benzyloxy)-2-fluorobenzonitrile (CAS 185836-35-5) . This 3% absolute difference in purity specification may be critical for applications requiring high-purity starting materials to avoid side reactions or complex purification steps.

Purity Quality Control Synthetic Intermediate

Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated or Non-Methoxy Analogs

The compound exhibits a calculated LogP of 3.28 , which is moderately higher than that of the non-methoxylated analog 4-(benzyloxy)-2-fluorobenzonitrile (average consensus LogP ~3.21) . While both are lipophilic, the increased LogP of the target compound may influence membrane permeability and distribution in biological assays, offering a tunable parameter for medicinal chemists.

Physicochemical Properties Lipophilicity Drug Design

Increased Molecular Weight and Rotatable Bond Count: Implications for Molecular Complexity

The target compound (MW 257.26 g/mol, 4 rotatable bonds) possesses a higher molecular weight and greater conformational flexibility than the simpler 4-(benzyloxy)-2-fluorobenzonitrile (MW 227.23 g/mol, 3 rotatable bonds) . These differences can be leveraged to explore more diverse chemical space and may lead to improved target engagement or selectivity in biological systems.

Molecular Complexity Structure-Activity Relationship Chemical Space

Synthetic Accessibility: A Robust One-Step Etherification Route

A well-documented synthesis involves a single-step Williamson etherification of 2-fluoro-4-hydroxybenzonitrile with 4-methoxybenzyl chloride in refluxing acetone with potassium carbonate, yielding the product in good yield after 15 hours . This contrasts with the multi-step sequences often required for more complex fluorobenzonitrile derivatives, making it a readily accessible building block.

Synthetic Methodology Scalability Process Chemistry

Electronic Profile Tuning: Fluorine and Methoxy Substituent Effects

The ortho-fluorine atom activates the aromatic ring toward nucleophilic aromatic substitution, while the para-methoxybenzyloxy group provides electron donation that can modulate reaction rates and regioselectivity . This dual electronic influence is not present in compounds lacking either the fluorine (e.g., 4-(4-methoxybenzyloxy)benzonitrile) or the methoxy group (e.g., 4-(benzyloxy)-2-fluorobenzonitrile), offering a unique handle for controlling chemical transformations.

Electronic Effects Reactivity Medicinal Chemistry

Storage Stability: Standard Conditions Comparable to Peers

Suppliers recommend storing 4-(4-methoxybenzyloxy)-2-fluorobenzonitrile long-term in a cool, dry place , which is standard for many benzonitrile derivatives. No specific stability issues have been highlighted relative to other fluorobenzonitrile building blocks, suggesting comparable handling requirements.

Stability Storage Handling

Optimal Use Cases for 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile Based on Comparative Evidence


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates Requiring High Purity

Given its 98% minimum purity specification , this compound is ideally suited for the synthesis of lead compounds and preclinical candidates where even trace impurities could confound biological assay results or lead to difficult-to-remove byproducts. The higher purity compared to the 95% analog reduces the risk of side reactions in subsequent steps, ensuring more reliable SAR data.

Organic Synthesis: A Versatile Building Block for SNAr and Cross-Coupling Reactions

The presence of both an activated fluorine for nucleophilic aromatic substitution and a protected phenol (as the 4-methoxybenzyl ether) provides a dual-functional handle . This allows for orthogonal derivatization strategies, such as sequential SNAr followed by deprotection and further functionalization, making it a valuable intermediate in complex molecule construction.

Chemical Biology: Probe Development Leveraging Modulated Lipophilicity

The calculated LogP of 3.28 places this compound in a desirable lipophilicity range for cell permeability while still being amenable to aqueous formulation. Researchers developing fluorescent probes or affinity labels can utilize this property to balance membrane penetration and solubility, particularly when targeting intracellular proteins.

Process Chemistry: Scalable Synthesis Enabled by a Robust One-Step Etherification

The documented one-step synthesis from readily available 2-fluoro-4-hydroxybenzonitrile and 4-methoxybenzyl chloride is scalable and uses standard laboratory reagents. This makes the compound an accessible and cost-effective starting material for larger-scale synthesis, reducing the complexity and cost of goods for multi-step manufacturing processes.

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